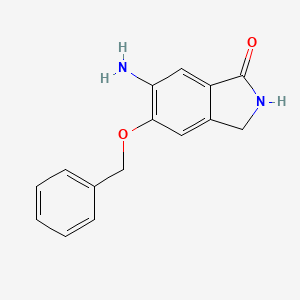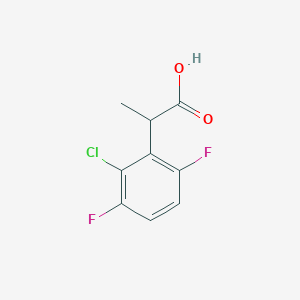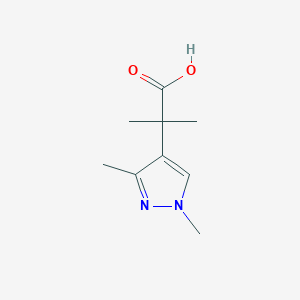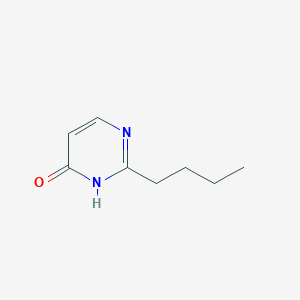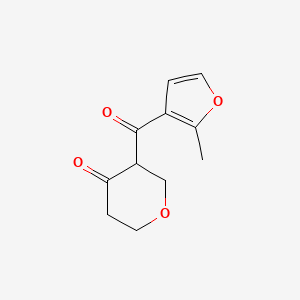
3-(2-Methylfuran-3-carbonyl)oxan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methylfuran-3-carbonyl)oxan-4-one is a versatile chemical compound with a captivating molecular structure. It is an oxane-based derivative with a molecular formula of C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol . This compound is known for its unique blend of reactivity and stability, making it valuable for a wide range of applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylfuran-3-carbonyl)oxan-4-one involves the use of various sulfur ylides and alkyl acetylenic carboxylates. One method includes the reaction of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates, which affords dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination . This method provides a direct and simple strategy for synthesizing structurally diverse polysubstituted furans.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Methylfuran-3-carbonyl)oxan-4-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of oxidizing agents.
Reduction: It can be reduced using reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur ylides, alkyl acetylenic carboxylates, and various oxidizing and reducing agents . The reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include polysubstituted furans, which are valuable intermediates in organic synthesis .
Applications De Recherche Scientifique
3-(2-Methylfuran-3-carbonyl)oxan-4-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Mécanisme D'action
The mechanism of action of 3-(2-Methylfuran-3-carbonyl)oxan-4-one involves its interaction with molecular targets and pathways. The compound can undergo gas-phase ozonolysis, forming primary ozonides (POZs) that decompose into β-unsaturated Criegee intermediates . These intermediates can further isomerize or dissociate, leading to the formation of various products, including radicals and ether compounds .
Comparaison Avec Des Composés Similaires
3-(2-Methylfuran-3-carbonyl)oxan-4-one can be compared with other similar compounds, such as:
Furan-3-carboxylate: A compound with similar reactivity and stability.
2-Methylfuran: Shares the furan ring structure but differs in functional groups.
Oxan-4-one derivatives: Compounds with the oxane ring structure but different substituents.
The uniqueness of this compound lies in its specific combination of the furan and oxane rings, which imparts distinct chemical properties and reactivity .
Propriétés
Formule moléculaire |
C11H12O4 |
|---|---|
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
3-(2-methylfuran-3-carbonyl)oxan-4-one |
InChI |
InChI=1S/C11H12O4/c1-7-8(2-5-15-7)11(13)9-6-14-4-3-10(9)12/h2,5,9H,3-4,6H2,1H3 |
Clé InChI |
YGBMEVUUKAKFQT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CO1)C(=O)C2COCCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


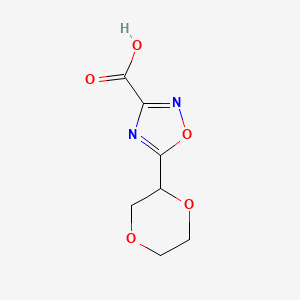
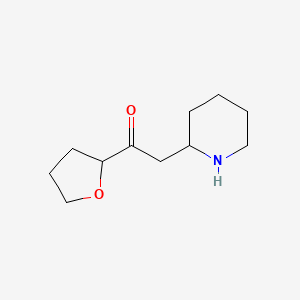
![4-Chloro-2-[(methylsulfanyl)methyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B13075793.png)
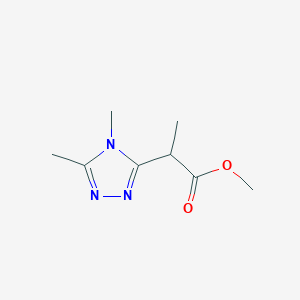
![1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13075809.png)
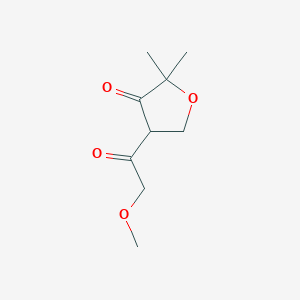
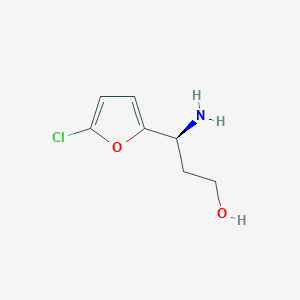
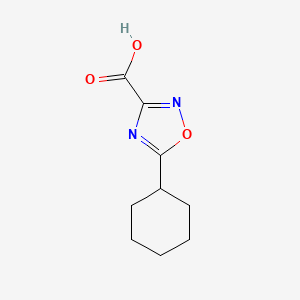
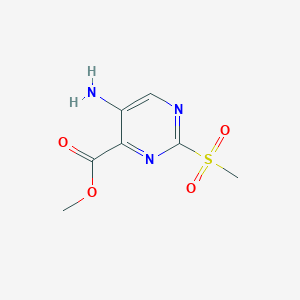
![[2-(3-Amino-1H-1,2,4-triazol-1-YL)acetyl]urea](/img/structure/B13075840.png)
